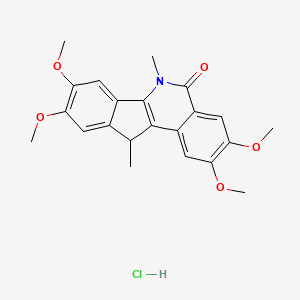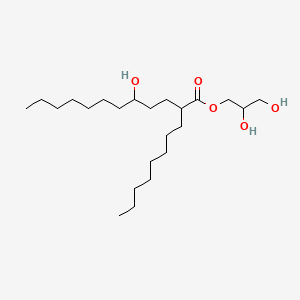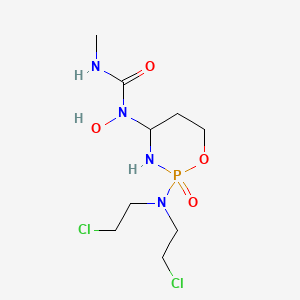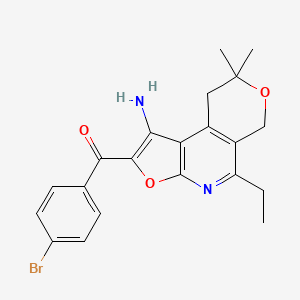![molecular formula C21H15Br2Cl B12696372 (E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl CAS No. 97338-00-6](/img/structure/B12696372.png)
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is a complex organic compound characterized by its unique structural features This compound contains multiple halogen atoms, including bromine and chlorine, which contribute to its distinct chemical properties
Méthodes De Préparation
The synthesis of (E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 4-chlorobiphenyl.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 4-bromobenzaldehyde and an appropriate reagent to introduce the propenyl group.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-chlorobiphenyl under specific conditions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in understanding its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl involves its interaction with molecular targets through its halogen atoms. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl can be compared with similar compounds such as:
4-Bromo-1,1’-biphenyl: Lacks the propenyl and chloro groups, resulting in different reactivity and applications.
4-Chloro-1,1’-biphenyl: Lacks the bromo and propenyl groups, leading to distinct chemical properties.
(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]biphenyl:
Propriétés
Numéro CAS |
97338-00-6 |
|---|---|
Formule moléculaire |
C21H15Br2Cl |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
1-bromo-4-[(E)-3-bromo-1-[4-(4-chlorophenyl)phenyl]prop-1-enyl]benzene |
InChI |
InChI=1S/C21H15Br2Cl/c22-14-13-21(18-5-9-19(23)10-6-18)17-3-1-15(2-4-17)16-7-11-20(24)12-8-16/h1-13H,14H2/b21-13+ |
Clé InChI |
VWVOZAJMMXTKPT-FYJGNVAPSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C\CBr)/C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



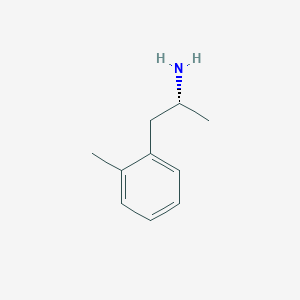
![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
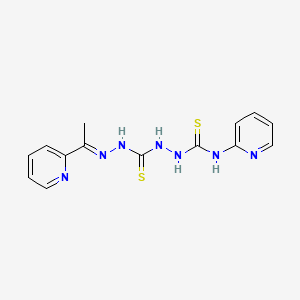

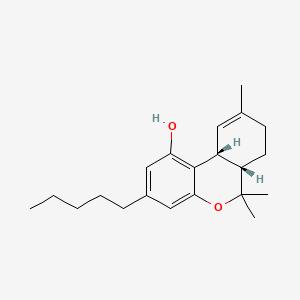
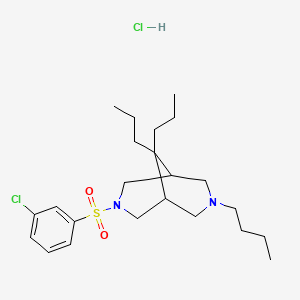
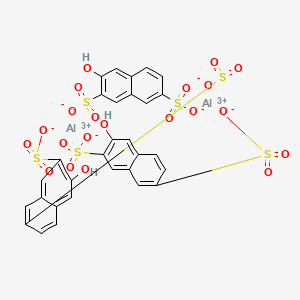
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)
